7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine
Overview
Description
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H6ClN3S and a molecular weight of 211.67 g/mol . This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities, including antitumor, antibacterial, and CNS depressive effects .
Mechanism of Action
Target of Action
The primary targets of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine are dihydrofolate reductase (DHFR), some kinases such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth and division.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction can lead to changes in the cellular processes controlled by these targets, potentially leading to therapeutic effects.
Biochemical Pathways
The inhibition of the aforementioned targets affects various biochemical pathways. For instance, the inhibition of DHFR can disrupt the synthesis of nucleotides, affecting DNA replication and cell division. Similarly, the inhibition of kinases can affect signal transduction pathways, altering cellular responses to external stimuli .
Pharmacokinetics
Its degree of lipophilicity suggests that it may diffuse easily into cells . This property could impact its absorption, distribution, metabolism, and excretion (ADME), potentially influencing its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. For example, if it inhibits DHFR, it could lead to a decrease in cell proliferation. If it inhibits kinases, it could alter cellular signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds could affect its binding to its targets. Additionally, factors such as pH and temperature could influence its stability .
Biochemical Analysis
Biochemical Properties
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in inhibiting specific enzymes. It has been shown to interact with dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . By inhibiting DHFR, this compound reduces the availability of tetrahydrofolate, thereby hindering the synthesis of purines and pyrimidines, essential components of DNA and RNA .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . This compound influences cell signaling pathways, particularly those involving protein kinases such as tyrosine kinase and mammalian target of rapamycin (mTOR) . Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DHFR, inhibiting its activity and leading to a decrease in tetrahydrofolate levels . This inhibition disrupts the synthesis of nucleotides, ultimately affecting DNA replication and repair. Furthermore, the compound has been shown to inhibit other kinases involved in cell signaling, thereby modulating various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion . These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues . The compound’s distribution is influenced by its lipophilicity, which affects its ability to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . It accumulates in these compartments due to its interactions with specific targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with its molecular targets, such as DHFR and protein kinases, within the appropriate cellular context .
Preparation Methods
The synthesis of 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(methylthio)pyrimidin-4(3H)-one.
Chlorination: The compound undergoes chlorination using thionyl chloride to introduce the chlorine atom at the 7th position.
Cyclization: The chlorinated intermediate is then cyclized with appropriate reagents to form the pyrido[2,3-d]pyrimidine ring system.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring, leading to different derivatives.
Common reagents used in these reactions include thionyl chloride, m-CPBA, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine has several scientific research applications:
Comparison with Similar Compounds
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
Pyrido[3,4-d]pyrimidines: These compounds also exhibit significant biological activities but differ in their substitution patterns and specific activities.
Pyrido[4,3-d]pyrimidines: Similar in structure but with different biological targets and applications.
Pyrido[3,2-d]pyrimidines: These derivatives have unique properties and are used in different therapeutic areas.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
7-chloro-2-methylsulfanylpyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c1-13-8-10-4-5-2-3-6(9)11-7(5)12-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAVSLNMFZKAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=CC(=NC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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